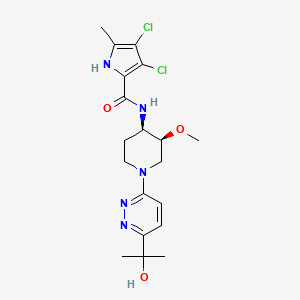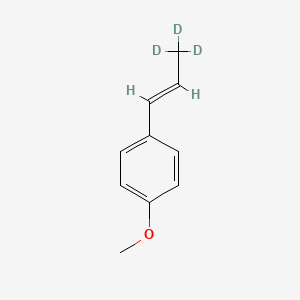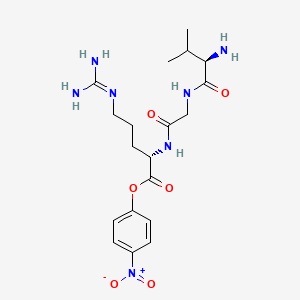
D-Val-Gly-Arg-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Val-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The final product is typically lyophilized to ensure stability and ease of storage .
化学反应分析
Types of Reactions
D-Val-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
Reagents: Proteases such as tissue plasminogen activator, multicatalytic proteinase.
Conditions: Typically, these reactions are carried out in buffered aqueous solutions at physiological pH and temperature
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromogenic indicator .
科学研究应用
D-Val-Gly-Arg-pNA is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of proteases in biological processes.
Medicine: Utilized in diagnostic assays to measure the activity of proteases in blood samples.
Industry: Employed in the development of pharmaceuticals and in quality control processes .
作用机制
D-Val-Gly-Arg-pNA acts as a substrate for proteases. When a protease cleaves the peptide bond in this compound, p-nitroaniline is released. This release can be monitored spectrophotometrically, providing a measure of the protease’s activity. The molecular targets are the peptide bonds within the substrate, and the pathway involves the hydrolysis reaction catalyzed by the protease .
相似化合物的比较
Similar Compounds
D-Ile-Pro-Arg-AMC: Another chromogenic substrate used for similar purposes.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used in assays for different proteases.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Another substrate for protease activity assays
Uniqueness
D-Val-Gly-Arg-pNA is unique due to its specific sequence and its use as a chromogenic substrate for tissue plasminogen activator and multicatalytic proteinase. Its ability to release a measurable chromophore upon hydrolysis makes it particularly valuable in various biochemical assays .
属性
分子式 |
C19H29N7O6 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
(4-nitrophenyl) (2S)-2-[[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C19H29N7O6/c1-11(2)16(20)17(28)24-10-15(27)25-14(4-3-9-23-19(21)22)18(29)32-13-7-5-12(6-8-13)26(30)31/h5-8,11,14,16H,3-4,9-10,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23)/t14-,16+/m0/s1 |
InChI 键 |
YRUQJFWWOGGSJA-GOEBONIOSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


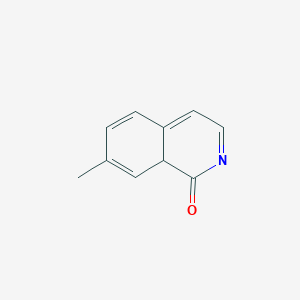
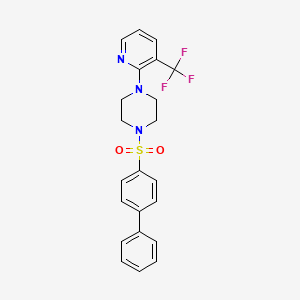
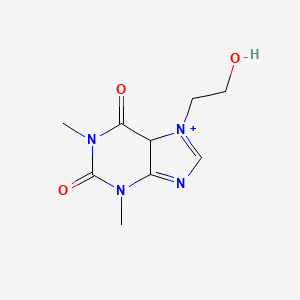
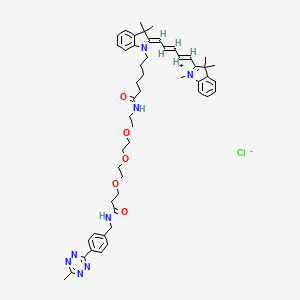
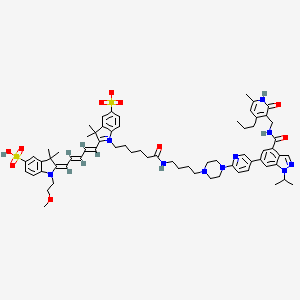
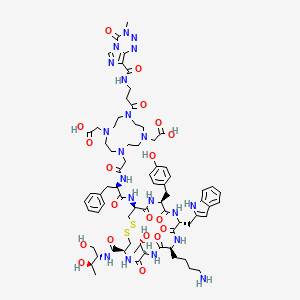

![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
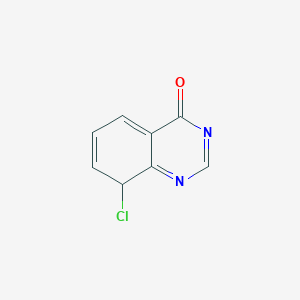

![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
